molecular formula C22H26N4O4 B10940812 {5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

{5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10940812
M. Wt: 410.5 g/mol
InChI Key: MOOQLBMZYSIOOF-UHFFFAOYSA-N
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Description

The compound {5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE is a complex organic molecule that features a combination of furan, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of the furan derivative with 2-methoxyphenol in the presence of a suitable catalyst.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Formation of the piperazine ring: This involves the cyclization of appropriate diamines under high-temperature conditions.

    Coupling of the furan and pyrazole derivatives: This step involves the reaction of the furan derivative with the pyrazole derivative in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of {5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: can be compared with other similar compounds, such as:

    {5-[(2-HYDROXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    {5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE: This compound has a chloro group instead of a methoxy group, which may affect its chemical properties and interactions with molecular targets.

The uniqueness of {5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N4O4/c1-24-14-17(13-23-24)15-25-9-11-26(12-10-25)22(27)21-8-7-18(30-21)16-29-20-6-4-3-5-19(20)28-2/h3-8,13-14H,9-12,15-16H2,1-2H3

InChI Key

MOOQLBMZYSIOOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4OC

Origin of Product

United States

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